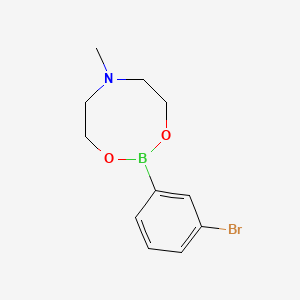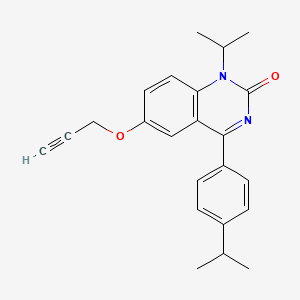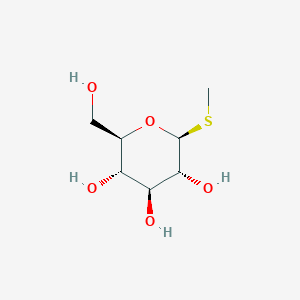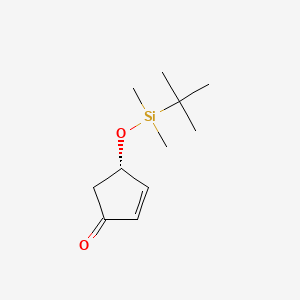![molecular formula C8H12N2 B1589656 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine CAS No. 569351-26-4](/img/structure/B1589656.png)
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine
説明
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-c]pyridine is a chemical compound with the molecular formula C8H12N2 . It has an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .
Synthesis Analysis
An efficient synthesis of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride was achieved using simple sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide as the key step followed by its debenzylation with hydrogen over palladium on carbon on a multigram scale . This method is also applicable for the synthesis of different N6-substituted 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridines .Molecular Structure Analysis
The molecular structure of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is represented by the formula C8H12N2 .Chemical Reactions Analysis
The key chemical reaction involved in the synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine is the sodium borohydride reduction of 6-benzyl-1-methyl-1H-pyrrolo[2,3-c]pyridin-6-ium bromide .Physical And Chemical Properties Analysis
The physical and chemical properties of 1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine include an average mass of 136.194 Da and a monoisotopic mass of 136.100052 Da .科学的研究の応用
Efficient Synthesis Techniques
- Nechayev et al. (2013) demonstrated an efficient synthesis process for 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[2,3-c]pyridine hydrochloride, highlighting its potential for large-scale production. This process is applicable for creating various N6-substituted analogues of this compound (Nechayev, Gorobets, Kovalenko, & Tolmachev, 2013).
Synthesis of Pyrrolopyridinone Derivatives
- Zhang et al. (2017) developed a tandem intermolecular one-pot reaction for the synthesis of pyrrolo[3,2-c]pyridinone derivatives from 2-methyl-3-carbamoylpyrroles and aldehydes, indicating the versatility of 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine in creating diverse chemical structures (Zhang, Gao, Wan, Huang, Huang, & Zhang, 2017).
Chemical Reaction Studies
- Varlamov et al. (1993) explored the chemical reactions of tetrahydropyrrolo[3,2-c]pyridines, providing insights into their stereochemistry and potential applications in complex chemical syntheses (Varlamov, Borisova, Aliev, Stazharova, Sinitsyna, & Sakhnova, 1993).
Unusual Transformations in Acetylation
- Varlamov et al. (2000) reported on the unique transformations of tetrahydropyrrolo[3,2-c]pyridine under acetylation conditions, revealing unexpected chemical behavior that could be valuable in synthetic chemistry (Varlamov, Borisova, Voskressensky, Brook, & Chernyshev, 2000).
Novel Synthetic Procedures
- Schneller et al. (1984) described a novel synthetic procedure for creating 1-substituted 6-amino-1H-pyrrolo[3,2-c]pyridin-4(5H)-ones, expanding the range of derivatives that can be synthesized from this compound (Schneller, Luo, Hosmane, & Durrfeld, 1984).
Three-Component Condensation for Carboxylic Acids
- Lichitsky et al. (2010) achieved the synthesis of 5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acids via a three-component condensation process, showcasing the compound's utility in creating carboxylic acid derivatives (Lichitsky, Dudinov, Komogortsev, & Krayushkin, 2010).
Dimerization Under Acidic Hydrolysis
- Shiotani et al. (1986) discovered novel dimerized compounds formed from tetrahydrofuro[3,2-c]pyridine under acidic hydrolysis, indicating complex reaction pathways for this class of compounds (Shiotani, Morita, Inoue, Ishida, Doi, & In, 1986).
Domino Reaction for Pyrrolopyridinones
- Zhang et al. (2015) developed a catalyst-free reaction for synthesizing pyrrolopyridinones from 1-acryloyl-1-N-arylcarbamylcyclopropanes and amines, demonstrating the compound's role in facilitating complex chemical reactions (Zhang, Zhang, Wang, Wu, Duan, Liu, Liu, & Zhang, 2015).
Synthesis of Novel Pyrrolopyridines
- Vilches-Herrera et al. (2013) reported a novel method for synthesizing 4,7-dihydro-1H-pyrrolo[2,3-b]pyridines, adding to the array of complex molecules that can be derived from 1-methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine (Vilches-Herrera, Spannenberg, Langer, & Iaroshenko, 2013).
特性
IUPAC Name |
1-methyl-4,5,6,7-tetrahydropyrrolo[3,2-c]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-10-5-3-7-6-9-4-2-8(7)10/h3,5,9H,2,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMLWTWDUVBDER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1CCNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70450735 | |
| Record name | 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Methyl-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-C]pyridine | |
CAS RN |
569351-26-4 | |
| Record name | 1-METHYL-4,5,6,7-TETRAHYDRO-1H-PYRROLO[3,2-C]PYRIDINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70450735 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Imidazo[1,2-f]phenanthridine](/img/structure/B1589575.png)
![2,3,5,6-Tetrahydro-7H-indeno[5,6-B]furan-7-one](/img/structure/B1589576.png)
![7-Azabicyclo[4.1.0]heptane, 7-[(4-methylphenyl)sulfonyl]-](/img/structure/B1589580.png)



![(2S,6S)-2,6-Dibenzyl-2,3,5,6-tetrahydro-1H-imidazo[1,2-a]imidazole](/img/structure/B1589588.png)





